An In-depth Technical Guide to 6-chloro-N-cyclopropyl-3-nitropyridin-2-amine: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 6-chloro-N-cyclopropyl-3-nitropyridin-2-amine: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 6-chloro-N-cyclopropyl-3-nitropyridin-2-amine, a heterocyclic compound of significant interest in contemporary medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, a detailed protocol for its synthesis, methods for its characterization, and a discussion of its potential applications in the pharmaceutical industry.
Introduction: The Strategic Importance of Substituted Nitropyridines
The pyridine scaffold is a privileged structural motif in drug discovery, with a significant percentage of FDA-approved drugs containing this N-heterocycle.[1] The introduction of a nitro group onto the pyridine ring dramatically alters its electronic properties, rendering it a versatile intermediate for further chemical transformations.[2] Specifically, the strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a key reaction in the synthesis of complex, functionalized molecules.[2][3]
6-chloro-N-cyclopropyl-3-nitropyridin-2-amine combines several key features that make it a valuable building block for drug discovery. The 6-chloro substituent provides a handle for further diversification through cross-coupling reactions, while the N-cyclopropyl moiety is a well-established bioisostere that can enhance metabolic stability and binding affinity.[4] The 2-amino and 3-nitro substitution pattern on the pyridine ring is a common feature in a number of biologically active compounds, including kinase inhibitors.[5][6]
This guide will delve into the critical aspects of 6-chloro-N-cyclopropyl-3-nitropyridin-2-amine, providing both theoretical understanding and practical, field-proven methodologies.
Chemical Structure and Properties
6-chloro-N-cyclopropyl-3-nitropyridin-2-amine possesses a well-defined chemical structure that dictates its reactivity and potential biological activity.
Table 1: Physicochemical Properties of 6-chloro-N-cyclopropyl-3-nitropyridin-2-amine
| Property | Value | Source |
| IUPAC Name | 6-chloro-N-cyclopropyl-3-nitropyridin-2-amine | [7] |
| CAS Number | 380378-95-0 | [7] |
| Molecular Formula | C₈H₈ClN₃O₂ | [7] |
| Molecular Weight | 213.62 g/mol | [7] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, dioxane, and ethyl acetate. | [5][6] |
digraph "6-chloro-N-cyclopropyl-3-nitropyridin-2-amine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Cl [label="Cl", pos="2.6,1.5!"]; N_amino [label="N", pos="-2.6,1.5!"]; H_amino [label="H", pos="-2.6,2.2!"]; N_nitro [label="N", pos="-2.6,-1.5!"]; O1_nitro [label="O", pos="-3.4,-0.9!"]; O2_nitro [label="O", pos="-3.4,-2.1!"]; C_cyclopropyl1 [label="C", pos="-3.9,1.5!"]; C_cyclopropyl2 [label="C", pos="-4.7,0.5!"]; C_cyclopropyl3 [label="C", pos="-4.7,2.5!"];
// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- Cl; C2 -- N_amino; N_amino -- H_amino; C3 -- N_nitro; N_nitro -- O1_nitro [label="+"]; N_nitro -- O2_nitro [label="-"]; N_amino -- C_cyclopropyl1; C_cyclopropyl1 -- C_cyclopropyl2; C_cyclopropyl2 -- C_cyclopropyl3; C_cyclopropyl3 -- C_cyclopropyl1; }
Caption: Chemical structure of 6-chloro-N-cyclopropyl-3-nitropyridin-2-amine.
Synthesis of 6-chloro-N-cyclopropyl-3-nitropyridin-2-amine
The synthesis of 6-chloro-N-cyclopropyl-3-nitropyridin-2-amine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The key starting material is 2,6-dichloro-3-nitropyridine, which is commercially available or can be synthesized by the nitration of 2,6-dichloropyridine.[8][9]
Mechanistic Rationale: Regioselectivity of the SNAr Reaction
The reaction of 2,6-dichloro-3-nitropyridine with an amine nucleophile, such as cyclopropylamine, exhibits a high degree of regioselectivity. The substitution preferentially occurs at the C-2 position (ortho to the nitro group) rather than the C-6 position (para to the nitro group).[5][10][11]
This regioselectivity is primarily governed by the strong electron-withdrawing inductive effect of the nitro group, which makes the ortho C-2 position more electron-deficient and thus more susceptible to nucleophilic attack.[10][11] While the nitro group also activates the para position through resonance, the inductive effect is dominant in this system.[10][11] The attack of the nucleophile at the C-2 position leads to the formation of a resonance-stabilized Meisenheimer complex, which then expels the chloride leaving group to yield the final product.[3]
Caption: Simplified workflow of the SNAr reaction for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-substituted 6-chloro-3-nitropyridin-2-amines.[5][6]
Materials:
-
2,6-dichloro-3-nitropyridine
-
Cyclopropylamine
-
N,N-Diisopropylethylamine (DIEA) or another suitable non-nucleophilic base
-
Anhydrous 1,4-dioxane or Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloro-3-nitropyridine (1.0 eq.) in anhydrous 1,4-dioxane (or DCM).
-
Addition of Reagents: To the stirred solution, add cyclopropylamine (1.5 - 2.0 eq.) followed by the dropwise addition of DIEA (2.0 - 3.0 eq.).
-
Reaction Conditions:
-
Method A (Higher Temperature): Heat the reaction mixture to reflux (in dioxane) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.[5]
-
Method B (Lower Temperature): Stir the reaction mixture in an ice-water bath (in DCM) for several hours, monitoring by TLC.[6]
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Collect the fractions containing the desired product and concentrate under reduced pressure to obtain 6-chloro-N-cyclopropyl-3-nitropyridin-2-amine as a solid.
-
Confirm the identity and purity of the product using analytical techniques such as NMR, MS, and HPLC.
-
Characterization and Analytical Methods
Thorough characterization is essential to confirm the structure and purity of the synthesized 6-chloro-N-cyclopropyl-3-nitropyridin-2-amine.
Table 2: Expected Analytical Data for 6-chloro-N-cyclopropyl-3-nitropyridin-2-amine
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the cyclopropyl protons, and the amine proton. The pyridine protons will likely appear as doublets. |
| ¹³C NMR | Resonances for the five carbons of the pyridine ring and the three carbons of the cyclopropyl group. |
| FTIR | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (pyridine ring), and strong asymmetric and symmetric stretching of the nitro group (NO₂). |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 213.62 for C₈H₈ClN₃O₂). Isotopic pattern for the chlorine atom will be observed. |
| HPLC | A single major peak indicating the purity of the compound. |
Analytical Workflow
A robust analytical workflow is crucial for quality control and assurance.
Sources
- 1. 6-Cyclopropyl-3-nitro-pyridin-2-amine|CAS 1552286-03-9 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. mdpi.com [mdpi.com]
- 6. 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-chloro-N-cyclopropyl-3-nitropyridin-2-amine 95% | CAS: 380378-95-0 | AChemBlock [achemblock.com]
- 8. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 9. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
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